Bicyclo[4.2.2]dec-1-ene
Description
Historical Context and Significance of Bridgehead Alkenes
The investigation of bridgehead alkenes is intrinsically linked to the work of German chemist Julius Bredt. In the early 20th century, Bredt's studies of bicyclic systems like camphane (B1194851) and pinane (B1207555) led to the formulation of his seminal rule. mdpi.comlibretexts.org Initially, Bredt's rule served primarily as a tool for excluding certain structures when determining the constitution of molecules. wiley.com However, in more recent times, it has spurred on efforts to synthesize these very "forbidden" molecules, leading to a deeper understanding of chemical bonding and strain. wiley.com The successful synthesis and study of these strained systems, often termed "anti-Bredt" compounds, have been of significant theoretical interest, challenging chemists' understanding of the limits of pi-bonding. mdpi.com Furthermore, the discovery of naturally occurring molecules containing bridgehead double bonds has underscored their practical importance. mdpi.comresearchgate.netresearchgate.net
The Conceptual Framework of Bredt's Rule and its Implications for Strained Bicyclic Systems
Bredt's rule, in its classical form, states that a double bond cannot be located at a bridgehead position in a bicyclic system unless the rings are large enough to accommodate it. tutorchase.comchemca.in This is because the formation of a double bond requires sp² hybridization, where the carbon atoms adopt a planar geometry. chemca.in In small, bridged ring systems, the rigid framework prevents the bridgehead carbon from achieving this necessary planarity, leading to significant ring strain and instability. chemca.in The strain arises from the twisting of the p-orbitals that would form the pi bond, making its formation difficult. tutorchase.com
The stability of a bridgehead alkene is influenced by several factors, including the degree of twist in the double bond and the size of the rings. numberanalytics.com As the rings in a bicyclic system become larger, they gain more flexibility, which can reduce the strain associated with a bridgehead double bond. tutorchase.com Generally, rings with eight or more atoms are considered large enough to accommodate a bridgehead double bond with reasonable stability. tutorchase.compurechemistry.org For smaller rings, the formation of a bridgehead alkene is highly unfavorable. tutorchase.com
Fawcett later proposed a quantitative measure, the 'S' value, which is the sum of the number of atoms in the bridges of a bicyclic system (m+n+o). libretexts.orguq.edu.au A lower S value indicates greater strain. Bicyclic systems with an S value of less than 9 are considered highly strained. libretexts.org
Structural Classification and Nomenclature of Bicyclo[4.2.2]decane Systems
Bicyclo[4.2.2]decane is a bridged bicyclic alkane. The nomenclature "bicyclo" indicates a molecule with two rings sharing two common carbon atoms, known as bridgehead carbons. masterorganicchemistry.com The numbers in the brackets, [4.2.2], refer to the number of carbon atoms in each of the three bridges connecting the two bridgehead carbons. masterorganicchemistry.combrainly.com In this case, there are bridges of four, two, and two carbon atoms. The "decane" part of the name indicates a total of ten carbon atoms in the molecule. nih.gov
The structure of bicyclo[4.2.2]decane can be visualized as a six-membered ring bridged by a two-carbon chain and another two-carbon chain. masterorganicchemistry.com
Overview of Research Challenges in Synthesizing and Characterizing Strained Bicyclo[4.2.2]dec-1-ene
The synthesis of strained bridgehead alkenes like this compound presents significant challenges due to their inherent instability. mdpi.com These molecules, often referred to as anti-Bredt olefins (ABOs), are highly reactive and prone to decomposition. oxsci.orgspectroscopyonline.com A primary challenge is to create the strained double bond under conditions mild enough to prevent immediate reaction or rearrangement of the product. oxsci.org
Recent breakthroughs have demonstrated general methods for accessing ABOs in small bicyclic systems. oxsci.org One successful strategy involves the use of silyl (B83357) precursors which, upon treatment with a fluoride (B91410) source, undergo an elimination reaction to form the strained intermediate under mild conditions. oxsci.org Due to their high reactivity, these intermediates are often too unstable to be isolated directly. oxsci.org Therefore, a key aspect of their characterization involves "trapping" them with various reagents as they are formed. oxsci.org These trapping experiments, which can include cycloaddition reactions, result in the formation of more stable, complex three-dimensional structures that can be isolated and analyzed. oxsci.orgspectroscopyonline.com
Computational studies, such as density functional theory (DFT), have also been crucial in understanding the geometry and reactivity of these strained alkenes. spectroscopyonline.com These studies have confirmed the twisted and pyramidalized nature of the double bonds in ABOs, which is the source of their heightened reactivity. spectroscopyonline.com The ability to predict the stability and reactivity of target bridgehead alkenes is of great interest to synthetic chemists, as it could save considerable time and resources in the laboratory. mdpi.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
67152-30-1 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
bicyclo[4.2.2]dec-1-ene |
InChI |
InChI=1S/C10H16/c1-2-4-10-7-5-9(3-1)6-8-10/h3,10H,1-2,4-8H2 |
InChI Key |
IUVYGGFYDNRVIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C2CCC(C1)CC2 |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving Bicyclo 4.2.2 Dec 1 Ene Derivatives
Thermal Rearrangements and Isomerizations
The thermal behavior of strained bicyclic systems such as Bicyclo[4.2.2]dec-1-ene and its analogs is characterized by complex rearrangements. These transformations are often governed by the principles of orbital symmetry, but mechanistic studies frequently reveal the involvement of stepwise, non-concerted pathways involving diradical intermediates. The unique structural constraints of these molecules provide a valuable platform for investigating the subtleties of sigmatropic shifts and the dynamics of reactive intermediates.
While the classic Woodward-Hoffmann rules for sigmatropic rearrangements provide a framework for predicting reaction outcomes, the thermal chemistry of many bicyclic vinylcyclobutanes is best described by stepwise mechanisms. mdpi.com For instance, the thermal isomerization of bicyclo[4.2.0]oct-2-ene, a structural analog of the this compound system, to bicyclo[2.2.2]oct-2-ene proceeds via a formal nih.govresearchgate.net-sigmatropic carbon migration. nih.govacs.org Detailed mechanistic studies using deuterium labeling have shown that these migrations are not strictly concerted. acs.org
In these systems, the rearrangement can proceed with either inversion or retention of stereochemistry at the migrating carbon. uh.edudspmuranchi.ac.in The competition between these pathways—termed suprafacial-inversion (si) and suprafacial-retention (sr) in bicyclic systems where an antarafacial approach is geometrically prohibited—provides insight into the reaction's transition state. mdpi.com For bicyclo[4.2.0]oct-2-ene, a slight preference for migration with inversion of stereochemistry has been observed, consistent with a stepwise diradical mechanism rather than a fully concerted, orbital-symmetry-controlled process. nih.govacs.org
The vinylcyclobutane-to-cyclohexene rearrangement is a classic ring expansion reaction that is now largely understood to proceed through a stepwise diradical mechanism, particularly in thermally induced cases. nih.govauth.grpharmacyfreak.com Computational and experimental studies on various vinylcyclobutane derivatives, including bicyclic systems, support this mechanistic formulation. mdpi.comnih.gov The reaction is initiated by the homolytic cleavage of a carbon-carbon bond in the four-membered ring, generating a diradical intermediate. mdpi.comacs.org
This diradical exists on a very flat potential energy surface, allowing for conformational flexibility before ring closure. nih.gov The subsequent formation of a new sigma bond completes the rearrangement to the more stable cyclohexene ring. The involvement of these diradical intermediates explains the product distributions observed in many thermal rearrangements of vinylcyclobutane derivatives, which often include products forbidden by concerted, symmetry-controlled pathways. nih.govwikipedia.org For example, microwave-induced rearrangements of complex natural products containing a vinylcyclobutane moiety have been shown through computational studies to occur via diradical intermediates. auth.grresearchgate.net
| System | Reaction Type | Key Mechanistic Feature | Observed Outcome |
|---|---|---|---|
| Bicyclo[4.2.0]oct-2-ene | nih.govresearchgate.net-Sigmatropic Carbon Migration | Stepwise Diradical Intermediate | Slight preference for migration with inversion (si) over retention (sr). nih.govacs.org |
| General Vinylcyclobutane | Ring Expansion | Diradical on a flat potential energy surface. nih.gov | Formation of stereochemical products consistent with a conformationally mobile intermediate. nih.gov |
| exo-8-Substituted Bicyclo[4.2.0]oct-2-enes | Thermal Rearrangement | Stabilization of electron-deficient radical center. mdpi.com | Reaction rates correlate with substituent's ability to stabilize a radical. mdpi.com |
A key feature of the diradical mechanism in the rearrangement of bicyclic vinylcyclobutanes is the conformational freedom of the biradical intermediate. nih.gov Once the initial C-C bond is cleaved, the resulting diradical is often described as "long-lived" and "conformationally promiscuous." nih.govacs.org This means the intermediate has sufficient time to undergo bond rotations and conformational changes before ring closure occurs. nih.gov
This conformational equilibration on a flat potential energy surface is crucial for explaining the observed product stereoselectivities. nih.gov The dynamics of these bond rotations can significantly influence the product distribution. mdpi.com For example, in the thermal reactions of bicyclo[4.2.0]oct-2-enes, the dominant process is often one-centered stereomutation (epimerization), which occurs alongside the nih.govresearchgate.net carbon migration and fragmentation pathways. nih.govacs.org All of these observed processes are consistent with the formation of a conformationally mobile diradical intermediate. nih.gov The si/sr ratios in the more flexible bicyclo[4.2.0]oct-2-ene systems are typically lower than those in more rigid homologous systems, further highlighting the role of conformational lability. mdpi.com
Electrophilic Activation and Oxidative Transformations
The reactivity of this compound and its derivatives is not limited to thermal rearrangements. The double bonds within this bicyclic framework are susceptible to electrophilic attack, leading to a variety of oxidative transformations and skeletal rearrangements. These reactions can provide pathways to complex, polycyclic structures.
The electrophilic activation of double bonds in bicyclo[4.2.2]decatetraenes with agents like m-chloroperbenzoic acid (m-CPBA) initiates a cascade of reactions. researchgate.netsciforum.net Initially, one of the carbon-carbon double bonds is oxidized to form an epoxide. researchgate.net This epoxide is a key intermediate that can undergo further transformations.
If the bicyclo[4.2.2]decane derivative contains a suitably positioned internal nucleophile, such as a hydroxyl group, the epoxidation can be followed by an intramolecular cyclization. researchgate.net For instance, the oxidation of 7-(ω-hydroxyalkyl)bicyclo[4.2.2]deca-2,4,7,9-tetraenes with m-CPBA leads to the formation of tricyclic alcohols. researchgate.net In this process, the intermediate cation formed after epoxide opening is trapped by the pendant hydroxyl group, resulting in the formation of a new five-, six-, or seven-membered ring. researchgate.net This strategy demonstrates how electrophilic activation can be harnessed to build complex, polycyclic frameworks from bicyclo[4.2.2]decane precursors.
In the absence of an internal nucleophile, the epoxide intermediate formed from the oxidation of bicyclo[4.2.2]decatetraenes can undergo a profound skeletal rearrangement. researchgate.netsciforum.net Following the initial epoxidation, protonation of the epoxide oxygen atom leads to a cationic intermediate. researchgate.net This cation undergoes an intramolecular rearrangement, proceeding through a "butterfly-shaped" transition state to form a substituted bis-homotropylium cation. researchgate.net
The bis-homotropylium cation is a homoaromatic species, a class of compounds where conjugation is interrupted by one or more sp³-hybridized carbon atoms yet still exhibit aromatic character and stability. wikipedia.org This intermediate is electrophilic and, in the final stage of the reaction sequence, undergoes hydrolysis to yield bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols. researchgate.net The formation of this cation is a key step in the oxidative skeletal isomerization that transforms the bicyclo[4.2.2]decane framework into the bicyclo[4.3.1]decane system. researchgate.netsciforum.net
| Precursor | Reagent | Key Intermediate | Final Product Type |
|---|---|---|---|
| Bicyclo[4.2.2]deca-2,4,7,9-tetraene | m-CPBA | Epoxide, Cation B, Bis-homotropylium cation D. researchgate.net | Bicyclo[4.3.1]deca-2,4,8-triene-7,10-diol. researchgate.netsciforum.net |
| 7-(ω-hydroxyalkyl)bicyclo[4.2.2]deca-2,4,7,9-tetraene | m-CPBA | Epoxide, Cation attacked by internal -OH group. researchgate.net | Tricyclic alcohols. researchgate.net |
Deazetation Processes in Bicyclic Azo Compounds as Models for Biradical Generation
The thermal and photochemical decomposition of bicyclic azo compounds serves as a valuable method for generating and studying the behavior of biradicals. The deazetation of 7,8-diazabicyclo[4.2.2]dec-7-ene has been a subject of mechanistic studies to understand the nature of the intermediates and the factors governing product distribution.
The decomposition of 7,8-diazabicyclo[4.2.2]dec-7-ene proceeds through the extrusion of a molecule of nitrogen, leading to the formation of a biradical intermediate which can then rearrange to various stable hydrocarbon products. The distribution of these products is highly dependent on the method of decomposition, namely thermolysis, direct photolysis, or sensitized photolysis. These different methods of initiation lead to different spin states of the resulting biradical, which in turn influences the reaction pathways and final product ratios.
In the case of 7,8-diazabicyclo[4.2.2]dec-7-ene, the primary products observed are bicyclo[4.2.0]octane, cyclooctene, and this compound (although the latter is often a minor product and its formation can be complex). The product distributions from direct and sensitized photolyses show notable differences, which is indicative of a spin correlation effect. A significant divergence is also observed between the two processes that are expected to proceed through a singlet biradical: thermolysis and direct photolysis.
Two main explanations have been proposed for these observations. One involves the intermediacy of a diazenyl biradical. The other suggests the involvement of two different singlet electronic states of the tetramethylene biradical, cyclooctanediyl.
The product distribution for the deazetation of 7,8-diazabicyclo[4.2.2]dec-7-ene under various conditions is summarized in the table below.
| Condition | cis-Bicyclo[4.2.0]octane (%) | Cyclooctene (%) | Other Products (%) |
|---|---|---|---|
| Thermolysis (180 °C) | 75 | 20 | 5 |
| Direct Photolysis (350 nm) | 65 | 30 | 5 |
| Sensitized Photolysis | 40 | 55 | 5 |
Influence of Ring Strain on Reaction Pathways and Selectivity in this compound
The reactivity and selectivity of bicyclic alkenes are significantly influenced by the inherent ring strain within their structures. In this compound, the geometry of the bicyclic system imposes considerable strain, which can dictate the preferred pathways for its chemical transformations. The bridgehead double bond in this compound is a key feature, and its reactivity is a direct consequence of the strain associated with the bicyclic framework.
The strain in the bicyclo[4.2.2]decane skeleton arises from a combination of bond angle distortion, torsional strain, and transannular interactions. This strain energy can be released in the course of a reaction, thus providing a thermodynamic driving force. For instance, reactions that lead to a less strained product will be favored.
Studies on the solvolysis of bridgehead compounds have shown that the bicyclo[4.2.2]dec-1-yl system is highly reactive. kyoto-u.ac.jpkyoto-u.ac.jp This high reactivity is attributed to the decrease in pyramidal strain in the transition state leading to the carbocation. kyoto-u.ac.jpkyoto-u.ac.jp This suggests that the bicyclo[4.2.2]decane framework can readily accommodate the formation of a planar carbocation at the bridgehead position, which is a consequence of its inherent strain.
The influence of ring strain on reaction pathways can be further understood by examining related bicyclic systems. For example, the thermal chemistry of bicyclo[4.2.0]oct-2-enes, which are structurally related to a potential rearrangement product of this compound derivatives, shows that these compounds undergo isomerization to bicyclo[2.2.2]oct-2-enes via a kyoto-u.ac.jpsmolecule.com sigmatropic carbon migration. This rearrangement is driven by the release of ring strain.
In the context of this compound, the strain associated with the double bond is expected to influence the stereoselectivity of addition reactions. The accessibility of the π-system of the double bond will be different for the endo and exo faces of the molecule due to the steric hindrance imposed by the different bridges of the bicyclic system. This will lead to a preference for attack from the less hindered face, resulting in a high degree of stereoselectivity in reactions such as hydrogenation, epoxidation, and hydroboration.
The following table summarizes the expected influence of ring strain on the reactivity and selectivity of this compound.
| Reaction Type | Influence of Ring Strain | Expected Outcome |
|---|---|---|
| Electrophilic Addition | Facial bias due to steric hindrance from the bicyclic framework. | High stereoselectivity, with the electrophile adding to the less hindered face. |
| Rearrangement Reactions | Driving force for rearrangement to less strained bicyclic or monocyclic systems. | Favors pathways that lead to a significant release of ring strain. |
| Bridgehead Reactivity | Facilitates the formation of bridgehead carbocations or radicals due to the release of pyramidal strain. | Enhanced reactivity at the bridgehead positions compared to less strained systems. |
Advanced Spectroscopic and Diffraction Characterization of Bicyclo 4.2.2 Dec 1 Ene Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. longdom.org For complex bicyclic systems like bicyclo[4.2.2]dec-1-ene, a combination of one-dimensional and two-dimensional NMR techniques is often essential.
High-resolution ¹H and ¹³C NMR spectroscopy are the primary tools for determining the fundamental structure of this compound derivatives. The chemical shifts (δ) in the ¹H and ¹³C NMR spectra are indicative of the electronic environment of each nucleus.
In the ¹H NMR spectrum of a derivative, 1,6-diacetoxybicyclo[4.2.2]dec-1(8)-ene, a characteristic two-proton singlet appears at δ 5.83 ppm, corresponding to the olefinic protons of the bridgehead double bond. oup.com The remaining protons in the bicyclic framework typically appear as a complex multiplet in the region of δ 1.10–2.60 ppm. oup.com
The ¹³C NMR spectrum provides further structural confirmation. For the same diacetate derivative, the olefinic carbons of the bridgehead double bond (C1 and C8) show a doublet at δ 131.56 ppm in the off-resonance decoupled spectrum. oup.com The presence of only seven signals in the ¹³C NMR spectrum for this symmetrical derivative confirms the molecular symmetry. oup.com Other key signals include those for the acetate (B1210297) carbonyl carbons at δ 170.16 ppm and the bridgehead carbons bearing the acetate groups at δ 81.36 ppm. oup.com
Table 1: Representative ¹H and ¹³C NMR Data for a Bicyclo[4.2.2]decane Derivative
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Olefinic Protons | 5.83 (s, 2H) | 131.56 (d) |
| Aliphatic Protons | 1.10-2.60 (m, 18H) | 22.31 (q), 23.24 (t), 29.84 (t), 40.41 (t) |
| Bridgehead Carbons (with OAc) | - | 81.36 (s) |
| Carbonyl Carbons | - | 170.16 (s) |
Data for 1,6-diacetoxybicyclo[4.2.2]dec-1(8)-ene. oup.com
Two-dimensional (2D) NMR techniques are indispensable for assigning the stereochemistry of complex molecules like bicyclo[4.2.2]decane derivatives. longdom.org Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) provide through-space and through-bond correlations, respectively, which are crucial for determining the relative configuration of substituents and the conformation of the bicyclic rings.
For instance, in the structural analysis of substituted bicyclo[4.2.1]nonane derivatives, which are structurally related to the bicyclo[4.2.2]decane system, NOESY is used to establish stereochemistry. Cross-correlations between the signals of protons on the bridgehead carbons can serve as checkpoints for determining the stereochemistry of the molecule. acs.org The presence or absence of specific NOESY cross-peaks allows for the unambiguous assignment of the relative orientation of substituents. acs.org
HMBC experiments are used to establish long-range correlations between protons and carbons, helping to piece together the carbon skeleton and confirm the placement of functional groups. For example, HMBC correlations can link olefinic protons to adjacent quaternary carbons, confirming the position of the double bond within the bicyclic framework. researchgate.net
Table 2: Key 2D NMR Correlations for Stereochemical Assignment
| 2D NMR Technique | Type of Correlation | Information Gained |
|---|---|---|
| NOESY | Through-space ¹H-¹H correlations | Determines relative stereochemistry and spatial proximity of protons. |
| HMBC | Through-bond ¹H-¹³C correlations (2-3 bonds) | Confirms connectivity of the carbon skeleton and placement of substituents. |
| COSY | Through-bond ¹H-¹H correlations (2-3 bonds) | Identifies coupled proton spin systems. longdom.org |
| HSQC/HMQC | Through-bond ¹H-¹³C correlations (1 bond) | Correlates protons to their directly attached carbons. wikipedia.org |
X-ray Diffraction Analysis for Solid-State Structure Determination of Bicyclo[4.2.2]decane Derivatives
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For bicyclo[4.2.2]decane derivatives that can be crystallized, X-ray analysis provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular conformation and stereochemistry. researchgate.net
Table 3: Illustrative Crystallographic Data for a Bicyclic Compound
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.123(2) |
| b (Å) | 12.345(3) |
| c (Å) | 15.678(4) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
Note: This is hypothetical data to illustrate the type of information obtained from an X-ray diffraction study.
Vibrational Spectroscopy (e.g., Raman, FTIR) for Double Bond Characterization and Strain Indication
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also offer insights into molecular strain.
The C=C stretching vibration of the double bond in this compound and its derivatives is a key feature in their vibrational spectra. In strained bicyclic systems, the frequency of the C=C stretch can be indicative of the degree of strain in the double bond. For instance, in a derivative of bicyclo[4.2.2]decane, an IR absorption band at 3030 cm⁻¹ is attributed to the =C-H stretching vibration, while a band at 1715 cm⁻¹ corresponds to a carbonyl group, not the C=C stretch. oup.com Generally, the C=C stretching vibration in alkenes appears in the 1680-1620 cm⁻¹ region of the IR spectrum. Deviations from this range can suggest increased strain.
Raman spectroscopy is particularly sensitive to the symmetrical C=C stretching vibration, which may be weak in the IR spectrum. Resonance Raman studies on related macrocyclic complexes have shown how electronic and structural effects influence the vibrational modes. acs.org While specific Raman data for this compound was not found in the search results, this technique remains a powerful tool for characterizing the double bond in such systems.
Table 4: Characteristic Vibrational Frequencies for Bicycloalkene Systems
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| =C-H Stretch | 3100-3000 | FTIR, Raman |
| C=C Stretch | 1680-1620 | FTIR, Raman |
| C-H Bending (out-of-plane) | 1000-650 | FTIR |
These are general ranges and can vary based on substitution and strain.
Computational and Theoretical Studies on Bicyclo 4.2.2 Dec 1 Ene
Quantum Chemical Calculations (e.g., DFT, B3LYP, M06-2X) for Electronic Structure Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in analyzing the electronic structure of complex molecules like Bicyclo[4.2.2]dec-1-ene. Various functionals are used, each with specific strengths, to model the geometric and electronic properties of chemical systems with high accuracy. nih.gov
The B3LYP functional is a widely used hybrid-GGA functional in quantum mechanical calculations. nih.gov However, for systems where dispersion forces are significant, newer functionals often provide more accurate results. researchgate.netwustl.edu The M06 suite of functionals, developed by Truhlar and coworkers, has shown excellent performance for a broad range of chemical problems. researchgate.net This suite includes functionals like M06, M06-L, M06-2X, and M06-HF. researchgate.netscielo.org.mx
The M06-2X functional, a high-nonlocality functional with double the amount of nonlocal exchange, is particularly recommended for applications involving main-group thermochemistry, kinetics, and noncovalent interactions. researchgate.net Its ability to handle dispersion interactions makes it suitable for studying strained systems and their reaction mechanisms. researchgate.netwustl.edu Comparative studies have shown that M06-2X often outperforms other functionals, including B3LYP, in predicting bonding strengths, reaction barriers, and the energetics of systems where dispersion is a key factor. researchgate.netgrafiati.com For instance, in modeling nucleophilic aliphatic substitutions and the enantioselectivity of certain reactions, M06-2X provided results in better agreement with experimental data than B3LYP, underscoring its utility in accurately modeling complex organic systems. wustl.edugrafiati.com
Below is a table comparing the intended applications of several DFT functionals relevant to the study of organic molecules.
| Functional | Type | Key Strengths & Recommended Applications |
| B3LYP | Hybrid-GGA | General purpose, widely used for standard quantum mechanical calculations of large systems. nih.gov |
| M06 | Hybrid meta-GGA | Organometallic and inorganometallic chemistry, noncovalent interactions. researchgate.net |
| M06-2X | Hybrid meta-GGA | Main-group thermochemistry, kinetics, noncovalent interactions, electronic excitation energies. researchgate.net Particularly effective for systems with significant dispersion interactions. researchgate.netwustl.edu |
| ωB97X-D | Range-separated hybrid GGA with dispersion correction | Used for geometric optimizations and predicting the formation of strained anti-Bredt alkenes. mdpi.com |
Strain Energy Analysis and Prediction of Anti-Bredt Alkene Formation Feasibility
This compound is classified as an anti-Bredt alkene, meaning it possesses a double bond at a bridgehead carbon, which violates Bredt's rule for smaller ring systems. wikipedia.org Bredt's rule empirically states that a double bond cannot be placed at the bridgehead of a bicyclic system unless the rings are sufficiently large, as it would introduce excessive strain. wikipedia.orgsciencemediacentre.es The geometric constraint of the bicyclic framework forces a non-planar geometry around the sp2-hybridized bridgehead carbons, leading to poor alignment of p-orbitals and significant ring and angle strain. wikipedia.org
The feasibility of forming an anti-Bredt alkene is directly related to its strain energy. beilstein-journals.org The stability of these systems can be quantified by the parameter 'S', which is the count of non-bridgehead atoms in the bicyclic system. wikipedia.org For bicyclo[m.n.p]alkanes, S = m+n+p. wikipedia.org In the case of bicyclo[4.2.2]decane, S = 4+2+2 = 8. It has been postulated that for bicyclic systems to be stable, S must be greater than or equal to 7, suggesting that this compound is on the border of isolability but is feasible to generate as a reactive intermediate. wikipedia.org
Computational studies have been instrumental in predicting the formation of such strained molecules. mdpi.com One approach involves the computational geometry optimization of β-halo carbanions, which are known experimental precursors to bridgehead alkenes. mdpi.com Using the ωB97X-D/aug-cc-pVDZ level of theory, studies have shown that for larger bicyclic systems, spontaneous elimination of the halide occurs during optimization, leading to the formation of the anti-Bredt alkene. mdpi.com This computational elimination was observed for frameworks like [2.2.1] (norbornene) and higher, which aligns with experimental findings. mdpi.com The olefin strain energy (OSE) is another concept used to define the stability of these molecules. researchgate.net
Molecular Orbital Theory and Electron Delocalization Studies in Strained Bicyclic Systems
Molecular Orbital (MO) theory provides the fundamental framework for understanding bonding and electronic structure. youtube.com In this theory, atomic orbitals combine to form molecular orbitals that extend over the entire molecule. youtube.com This overlap can be constructive, leading to lower-energy bonding MOs where electron density is concentrated between the nuclei, or destructive, resulting in higher-energy, destabilizing antibonding MOs. youtube.com
For anti-Bredt alkenes, the geometric distortion of the double bond impacts this delocalization. NBO analysis is a powerful computational method used to quantify these electronic interactions. mdpi.comnih.gov Studies on the formation of bridgehead alkenes show a direct correlation between the calculated delocalization energy in the precursor and the feasibility of forming the strained C=C bond. mdpi.com Specifically, the delocalization of the carbanion's lone pair into the C-Br antibonding orbital (nC -> σ*C-Br) is a critical factor. mdpi.com A delocalization energy of around 10 kcal/mol is a strong indicator that the transition state for elimination is accessible and that the anti-Bredt alkene can form. mdpi.com This demonstrates that even in highly strained systems, electronic delocalization is a key determinant of structure and reactivity. nih.gov
Conformational Analysis of Bridged Bicyclic Systems Including Bicyclo[4.2.2]decane
Bridged bicyclic systems like Bicyclo[4.2.2]decane are conformationally complex. core.ac.ukscribd.com Understanding their stable conformations is essential for predicting their physical properties and chemical reactivity. Computational methods are widely used to explore the conformational energy surface of these molecules to identify the most stable conformers. chegg.com
Methods like molecular mechanics (e.g., MMP2) and semi-empirical MO methods (e.g., AMI) have been used to search the energy surfaces of related systems like bicyclo[4.2.2]decapentaene. koreascience.kr Such searches involve varying key dihedral angles to map the potential energy landscape and identify energy minimum structures. koreascience.kr For the parent saturated hydrocarbon, Bicyclo[4.2.2]decane, the chair conformation is generally the most stable arrangement for six-membered rings within the structure, minimizing torsional and steric strain. chegg.com The flexibility of the eight-membered ring in the bicyclo[4.2.2]decane framework allows for multiple conformations that can rapidly interconvert at room temperature. core.ac.uk The specific conformation can influence the stereochemical outcome of reactions.
Synthetic Applications of Bicyclo 4.2.2 Dec 1 Ene and Its Scaffolds
Role as Versatile Building Blocks in the Construction of Complex Organic Architectures
The bicyclo[4.2.2]dec-1-ene structure serves as a versatile intermediate for the synthesis of more complex organic molecules. smolecule.com Its unique bicyclic framework constrains the molecular geometry, leading to specific orbital interactions that influence both stability and reactivity. smolecule.com The presence of a double bond, particularly at the bridgehead position, introduces unique electronic characteristics that differentiate it from simpler alkenes. smolecule.com
The reactivity of the this compound scaffold can be harnessed through several key reaction types:
Electrophilic Additions: The double bond is susceptible to electrophilic attack, allowing for the introduction of a wide range of functional groups. smolecule.com
Cycloaddition Reactions: The alkene can participate in cycloaddition reactions, providing a pathway to construct larger, more elaborate cyclic and polycyclic systems. smolecule.com
Isomerization: Under specific conditions, the scaffold can undergo isomerization to other bicyclic compounds, expanding its synthetic potential. smolecule.com
The utility of this scaffold as a building block is demonstrated by its incorporation into synthetic strategies aimed at producing novel materials and potential therapeutic agents. smolecule.com The rigid, three-dimensional structure of the bicyclo[4.2.2]decane skeleton provides a robust platform for the precise spatial arrangement of functional groups, a critical feature in the design of bioactive molecules and advanced materials.
| Reaction Type | Description | Synthetic Potential |
| Electrophilic Addition | Addition of electrophiles across the bridgehead double bond. | Introduction of diverse substituents and functional groups. |
| Cycloaddition | Participation of the alkene in reactions like Diels-Alder to form larger rings. | Construction of complex polycyclic architectures. |
| Isomerization | Rearrangement of the bicyclic framework to alternative isomeric structures. | Access to a wider range of bicyclic and polycyclic systems. |
Strategies for the Total Synthesis of Natural Products Incorporating Bicyclo[4.2.2]decane Skeletons (e.g., Nakafuran-8)
The bicyclo[4.2.2]decane skeleton is a core feature of several natural products, presenting a significant synthetic challenge and opportunity. A prominent example is Nakafuran-8, a furanosesquiterpene metabolite isolated from marine sponges that exhibits antifeedant properties. rsc.orgresearchgate.net Its unique structure is characterized by a bicyclo[4.2.2]decadiene skeleton, a furan (B31954) ring, and three contiguous methyl groups. rsc.org
The first total synthesis of (+)-Nakafuran-8 highlights an elegant rearrangement-based strategy. rsc.org The synthesis commences from a more accessible bicyclo[2.2.2]oct-5-en-2-one derivative. rsc.orgrsc.org A key challenge is the substitution pattern, which is overcome by a sequence involving the formal replacement of a bridgehead methoxy (B1213986) group with hydrogen. rsc.org This is achieved through a pinacol-type rearrangement. rsc.orgrsc.org
The core of the strategy involves a double ring-enlargement sequence to transform the initial bicyclic system into the target bicyclo[4.2.2]decane framework. rsc.orgrsc.org The process proceeds through a bicyclo[3.2.2]non-6-en-2-one intermediate before arriving at the key bicyclo[4.2.2]dec-7-en-2-one precursor for Nakafuran-8. rsc.orgrsc.org
Key Transformations in the Total Synthesis of Nakafuran-8
| Starting Scaffold | Key Intermediate Scaffold | Target Scaffold | Core Strategy |
|---|
Precursors for Skeletal Rearrangements to Other Bicyclic Systems (e.g., Bicyclo[4.3.1]decanes)
The bicyclo[4.2.2]decane system can serve as a precursor for skeletal rearrangements, providing access to other important bicyclic frameworks. A notable transformation is the oxidative rearrangement of bicyclo[4.2.2]deca-2,4,7,9-tetraenes into bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols. sciforum.netresearchgate.net This reaction expands the ring system and introduces valuable functionality.
The rearrangement is typically initiated by the electrophilic activation of the double bonds using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA). sciforum.netresearchgate.net The proposed mechanism involves several key steps researchgate.net:
Epoxidation: Initially, m-CPBA oxidizes one of the carbon-carbon double bonds in the bicyclo[4.2.2]decatetraene to form an epoxide.
Cation Formation: Subsequent protonation of the epoxide oxygen atom leads to a carbocation intermediate.
Intramolecular Rearrangement: This cation undergoes an intramolecular rearrangement, transforming into a substituted bis-homotropylium cation, which has homoaromatic character.
Hydrolysis: In the final step, hydrolysis of the bis-homotropylium cation yields the bicyclo[4.3.1]decatrienediol product.
This skeletal isomerization provides an efficient route to the bicyclo[4.3.1]decane core, a structure found in various biologically active compounds. researchgate.net Some of the synthesized bicyclo[4.3.1]decatrienes have demonstrated high antitumor activity in vitro. sciforum.net
Exploitation of Bridgehead Reactivity in Novel Synthetic Transformations
The reactivity of the bridgehead positions in the bicyclo[4.2.2]decane skeleton is a key feature that can be exploited in synthetic transformations. According to Bredt's rule, the formation of a double bond at a bridgehead is disfavored in small, strained ring systems. However, the this compound system is large enough to accommodate a bridgehead double bond, providing moderate stability. smolecule.com
This unique stability influences the propensity for carbocation-mediated reactions. Wagner-Meerwein rearrangements, which involve 1,2-migrations of carbon-carbon bonds through carbocation intermediates, are a characteristic reaction of such systems. smolecule.com The this compound framework exhibits a moderate tendency to undergo these rearrangements. smolecule.com
A practical application of exploiting bridgehead reactivity is demonstrated in the total synthesis of Nakafuran-8. rsc.org The strategy involves a formal bridgehead substitution of a methoxy group for a hydrogen atom in a bicyclo[2.2.2]octenone precursor. rsc.org This transformation is accomplished via a pinacol-type rearrangement, a classic reaction that proceeds through a carbocation intermediate and involves the migration of a carbon-carbon bond, effectively altering the connectivity at the bridgehead position to achieve the desired substitution pattern for the subsequent ring expansions. rsc.orgrsc.org
Development of Polycyclic Frameworks through Cascade Reactions
Cascade reactions, also known as domino or tandem reactions, are powerful synthetic tools that allow for the formation of multiple chemical bonds in a single, sequential process without isolating intermediates. wikipedia.org These reactions are highly efficient and atom-economical, making them ideal for the rapid construction of complex molecular architectures from simpler precursors. wikipedia.org
The bicyclo[4.2.2]decane scaffold is a suitable platform for initiating such cascades to build intricate polycyclic frameworks. The strategic placement of functional groups on the bicyclic core can set the stage for a series of intramolecular reactions. For instance, the synthesis of the bicyclo[4.2.2]decane core itself can be achieved through intramolecular Diels-Alder (IMDA) reactions of polyene substrates, where the stereochemical outcome is controlled by the conformation of the reacting partners. smolecule.com
While a direct, single-step cascade from this compound to a complex polycycle is not commonly cited, the multi-step synthetic sequences used to create natural products like Nakafuran-8 embody the spirit of a cascade. The sequence of pinacol (B44631) rearrangements and ring enlargements represents a series of consecutive transformations where the product of one step becomes the substrate for the next, ultimately leading to a significant increase in molecular complexity. rsc.orgrsc.org The inherent structural features of the bicyclo[4.2.2]decane skeleton make it a promising starting point for the design of novel cascade reactions aimed at synthesizing complex polycyclic natural products and their analogues.
Conclusion and Future Research Perspectives
Summary of Key Advances in Bicyclo[4.2.2]dec-1-ene Chemistry
The construction of the bicyclo[4.2.2]decane framework has seen considerable progress, moving from classical methods to more sophisticated catalytic strategies. Traditional approaches such as the Diels-Alder reaction have been fundamental in creating the bicyclic structure. smolecule.com Other established methods include thermal cyclopropylcarbinyl rearrangements and ketene (B1206846) cycloadditions. smolecule.com
A significant leap forward has been the application of transition metal catalysis. smolecule.com Modern strategies, particularly [6+2] cycloadditions, have greatly expanded the synthetic toolkit. Rhodium(I) and cobalt complexes have proven effective in catalyzing reactions between a 6π component like cycloheptatriene (B165957) and a 2π component such as ethylene. smolecule.com For instance, rhodium(I)-catalyzed cycloadditions can produce derivatives of this compound in yields ranging from 65–85%. smolecule.com Furthermore, cobalt-based four-component catalytic systems have been successfully used to synthesize functionally substituted bicyclo[4.2.2]deca-2,4,7,9-tetraenes from 1,3,5,7-cyclooctatetraene and various alkynes, achieving yields of 72–95%. researchgate.net These tetraenes serve as valuable precursors, which can undergo oxidative skeletal rearrangements to form other complex bicyclic systems. researchgate.netsciforum.net
These advances have not only improved access to the basic bicyclo[4.2.2]decane core but have also enabled the introduction of diverse functional groups, setting the stage for the exploration of their properties and applications.
Unexplored Synthetic Avenues for this compound
Despite the progress, many synthetic avenues for this compound and its derivatives remain uncharted. A primary area for future development is asymmetric synthesis. While chiral cobalt catalysts have shown success in inducing enantioselectivity in some [6+2] reactions to form bicyclic scaffolds, the development of general and highly stereoselective methods for the this compound core is still an open challenge. smolecule.com Exploring new chiral ligands and alternative metal catalysts could unlock enantiomerically pure versions of these compounds, which is crucial for potential pharmaceutical applications.
Another promising direction is the late-stage functionalization of the pre-formed bicyclic skeleton. The development of catalytic methods to selectively introduce functional groups at various positions on the strained ring system would provide rapid access to a library of derivatives. This could involve leveraging the inherent strain of the molecule to direct C-H activation or developing novel cycloaddition reactions that engage the bridgehead double bond in a controlled manner.
Furthermore, expanding the scope of cycloaddition partners beyond simple alkenes and alkynes could lead to novel and more complex bicyclo[4.2.2]decane derivatives. Investigating reactions with allenes, dienes, and heterocumulenes under transition metal catalysis could yield structures with unique substitution patterns and functionalities.
Advanced Mechanistic Insights into Strained Bicyclic Reactivity
A deeper understanding of the reaction mechanisms governing the chemistry of this compound is essential for future synthetic design. The electronic structure of the compound, particularly the presence of a strained double bond at a bridgehead position, creates unique reactivity that distinguishes it from simpler alkenes. smolecule.com The constrained geometry of the bicyclic framework dictates specific orbital interactions that influence both the stability and the kinetic reactivity of the molecule. smolecule.com
Future mechanistic studies should focus on several key areas. Computational modeling, such as Density Functional Theory (DFT), can provide valuable insights into the transition states of cycloaddition and rearrangement reactions, helping to explain observed stereochemical outcomes. smolecule.com Investigating the carbocation intermediates involved in Wagner-Meerwein rearrangements within this system can further elucidate its propensity for skeletal modifications. smolecule.com
Moreover, detailed studies on how the molecule interacts with electrophiles and nucleophiles will be critical for predicting its behavior in complex reaction environments. smolecule.com Understanding these fundamental reactivity patterns is a prerequisite for designing new reactions and catalysts tailored to manipulate this strained system with precision.
Potential for New Catalyst Development in this compound Synthesis
The development of novel catalysts is a cornerstone of advancing the synthesis of this compound. While rhodium and cobalt have shown considerable utility, there is vast potential in exploring other transition metals. smolecule.com Catalysts based on more abundant and less expensive metals like iron, nickel, or copper could provide more sustainable and economical synthetic routes.
The design of new ligand scaffolds for these metals is another critical frontier. Ligands play a pivotal role in controlling the selectivity (regio-, diastereo-, and enantio-) and efficiency of catalytic reactions. The development of tunable ligand systems could allow for precise control over the cycloaddition process, enabling the synthesis of specific isomers of substituted bicyclo[4.2.2]decenes. For related bicyclic systems, multicomponent catalytic systems based on titanium and cobalt have been studied to optimize yield and stereoselectivity. mdpi.com
Furthermore, the field of organocatalysis, which avoids the use of metals, remains largely unexplored for the synthesis of this particular bicyclic system. Designing chiral organocatalysts that can facilitate asymmetric cycloadditions or functionalizations would represent a significant breakthrough, offering an alternative and potentially more environmentally benign approach.
Outlook for Applications in Materials Science and Chemical Innovation
The unique structural properties of this compound make it a promising candidate for a range of applications. In materials science, its rigid and well-defined three-dimensional structure can be exploited to create novel polymers with specific mechanical or thermal properties. smolecule.com Incorporation of this bicyclic motif into a polymer backbone could enhance rigidity, thermal stability, and glass transition temperatures.
In the realm of chemical innovation, this compound serves as a versatile intermediate for the synthesis of more complex organic molecules. smolecule.com Its derivatives could act as key building blocks for natural products or other intricate molecular architectures. The demonstrated ability of related bicyclo[4.2.2]decatetraenes to be converted into biologically active compounds suggests that the this compound framework could be a valuable scaffold in medicinal chemistry. researchgate.netsciforum.net The exploration of its derivatives may lead to the discovery of new therapeutic agents, as has been seen with related bicyclic structures that exhibit antitumor properties. smolecule.comresearchgate.netmdpi.comacs.org
As synthetic methods become more advanced and the understanding of its reactivity deepens, this compound is poised to transition from a subject of academic curiosity to a valuable tool in both materials science and the development of bioactive compounds.
Q & A
Q. What statistical methods are appropriate for analyzing kinetic data in this compound reactions?
- Methodological Answer : Apply nonlinear regression to fit rate constants (e.g., pseudo-first-order kinetics). Use ANOVA to compare catalytic efficiencies across conditions. Report confidence intervals and p-values, adhering to guidelines for statistical rigor in chemical research .
Ethical and Reproducibility Considerations
Q. How can researchers address ethical concerns in sharing this compound-related data?
- Methodological Answer : Deposit spectral and crystallographic data in public repositories (e.g., Cambridge Structural Database) with DOI links. Obtain informed consent if using human-derived materials in applied studies (e.g., drug delivery systems). Follow institutional review board (IRB) protocols for safety and intellectual property .
Q. What frameworks ensure methodological rigor in designing studies on this compound?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define research scope. Use PICO (Population: compound; Intervention: reaction variables; Comparison: control experiments; Outcome: yield/selectivity) to structure hypotheses. Pre-register studies on platforms like Open Science Framework to mitigate bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
